molecular formula C13H16N2O B051106 N,N-Diethyl-1H-indole-1-carboxamide CAS No. 119668-50-7

N,N-Diethyl-1H-indole-1-carboxamide

Cat. No. B051106
M. Wt: 216.28 g/mol
InChI Key: DNEILLNCDATSFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Diethyl-1H-indole-1-carboxamide involves methods that generally include multicomponent reactions, C-H functionalization, and coupling reactions. These methodologies emphasize the versatility and efficiency of synthesizing indole-N-carboxamides, leveraging advanced organic synthesis techniques such as Rh(III)-catalyzed selective coupling and multicomponent Ugi reactions with indole-N-carboxylic acids (Zeng, Lin, & Cui, 2020) (Zheng, Zhang, & Cui, 2014) (Zeng, Sajiki, & Cui, 2019).

Molecular Structure Analysis

Indole carboxamides exhibit significant molecular diversity, with structural modifications affecting their chemical and biological activities. X-ray crystallographic analysis reveals the three-dimensional arrangements, highlighting intra-molecular interactions and molecular packing. These structural insights are crucial for understanding the chemical reactivity and designing new derivatives with targeted properties (Al-Ostoot et al., 2019).

Chemical Reactions and Properties

Indole carboxamides participate in a variety of chemical reactions, including C-H activation, electrophilic addition, and multicomponent reactions. These reactions are facilitated by the indole nucleus's reactivity and the functional groups attached to it, enabling the synthesis of complex molecules with potential biological activities. Kinetic isotope effect studies and reaction mechanism explorations contribute to a deeper understanding of these processes (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The physical properties of N,N-Diethyl-1H-indole-1-carboxamide, such as solubility, melting point, and crystal structure, are determined by its molecular structure. X-ray crystallography provides detailed insights into the crystal system, space group, and molecular packing, which are essential for understanding the compound's physical properties and reactivity (Al-Ostoot et al., 2019).

Chemical Properties Analysis

The chemical properties of N,N-Diethyl-1H-indole-1-carboxamide are influenced by its indole core and the carboxamide functional group. These properties include reactivity towards nucleophiles and electrophiles, acidity of the indole hydrogen, and the ability to form hydrogen bonds. The presence of the N,N-diethyl group further modifies its chemical behavior, affecting its solubility, stability, and potential for undergoing various organic reactions (Kitano et al., 1999).

Scientific Research Applications

  • Catalyzed Coupling Reactions : The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been explored for diverse product formation with selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).

  • Allosteric Modulators of the CB₁ Receptor : Synthesis of new N-phenylethyl-1H-indole-2-carboxamides has shown potential as allosteric modulators of the cannabinoid CB₁ receptor (Piscitelli et al., 2012).

  • Monoamine Oxidase B (MAO-B) Inhibitors : Indazole- and indole-carboxamides have been identified as potent, selective, competitive, and reversible inhibitors of MAO-B, indicating therapeutic potential for neurodegenerative disorders (Tzvetkov et al., 2014).

  • Antiarrhythmic Agents : Heterocyclic N-[(diethylamino)alkyl]arenamides related to acecainide have been synthesized and examined for antiarrhythmic activity, showing modest class III electrophysiological activity (Hanna et al., 1989).

  • Na+/H+ Exchanger Inhibitors : Synthesis of N-(aminoiminomethyl)-1H-indole carboxamide derivatives led to the discovery of compounds with strong Na+/H+ exchanger inhibitory activity (Kitano et al., 1999).

  • Dopamine D2 Receptor Modulators : Research has shown the potential of 1H-indole-2-carboxamide moieties in negatively modulating the binding of dopamine at the dopamine D2 receptor, indicating potential therapeutic applications in neuropsychiatric disorders (Mistry et al., 2015).

  • Synthesis in Organic Chemistry : Indole-N-carboxylic acids and indole-N-carboxamides are used widely in organic synthesis, especially in multicomponent reactions and C-H functionalization of indoles (Zeng, Lin, & Cui, 2020).

  • PET Tracers for Cancer Imaging : Synthesis of N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide has been explored for use as a PET tracer in imaging cancer tyrosine kinase (Wang et al., 2005).

Safety And Hazards

The safety and hazards associated with “N,N-Diethyl-1H-indole-1-carboxamide” are represented by the GHS07 symbol, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, faceshields, full-face respirator, gloves, and a multi-purpose combination respirator cartridge are recommended .

properties

IUPAC Name

N,N-diethylindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-14(4-2)13(16)15-10-9-11-7-5-6-8-12(11)15/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEILLNCDATSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457261
Record name N,N-Diethyl-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-1H-indole-1-carboxamide

CAS RN

119668-50-7
Record name N,N-Diethyl-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-1H-indole-1-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 1.2 g, 30 mmol, 1.5 eq., Aldrich) in THF (20 mL) at 0° C. was slowly added a solution of indole (2.4 g, 20 mmol, Aldrich) in THF (20 mL). The resulting mixture was stirred at 0° C. for 20 min, after which N,N-diethylcarbamoyl chloride (2.9 mL, 22 mmol, 1.1 eq., Aldrich) was added. Then, the reaction mixture was stirred at 0° C. for 30 min. H2O (10 mL) was added to quench the reaction and the mixture was transferred to a separatory funnel. The organic and aqueous layers were separated and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic layers were washed with brine, dried with MgSO4 and concentrated under reduced pressure. After purification of the residue by a short silica gel column (silica gel 60, 230-400 mesh) with EtOAc/hexanes as eluent, the product N,N-diethyl-1H-indole-1-carboxamide (4.3 g, 99% yield) was obtained as a light yellow oil. Further purification using flash column chromatography was deemed unnecessary. 1H NMR (400 MHz, CDCl3) δ ppm: 7.67 (d, J=8.17 Hz, 1H), 7.63 (d, J=7.65 Hz, 1H), 7.36-7.26 (m, 2H), 7.21 (t, J=7.24 Hz, 1H), 6.62 (d, J=2.77 Hz, 1H), 3.51 (q, J=7.10 Hz, 4H), 1.27 (t, J=7.11 Hz, 6H); 13C NMR (101 MHz, CDCl3) δ ppm: 154.39, 135.51, 129.27, 125.89, 123.36, 121.55, 120.90, 112.98, 105.35, 42.41, 13.46.
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Das, AA Bhosle, PC Panjikar… - ACS Sustainable …, 2020 - ACS Publications
An efficient mechanochemical method for manganese-catalyzed regioselective C–H bond alkenylation of indoles with alkynes is developed. Recently, mechanochemical C–H bond …
Number of citations: 21 pubs.acs.org
Y Zhao - qspace.library.queensu.ca
Chapter 2 of the thesis describes a highly efficient in situ method for the reduction of amides to aldehydes and aryl O-carbamates to phenols and other transformations involving …
Number of citations: 0 qspace.library.queensu.ca
Y Zhao - 2010 - central.bac-lac.gc.ca
Chapter 2 of the thesis describes a highly efficient in situ method for the reduction of amides to aldehydes and aryl O-carbamates to phenols and other transformations involving …
Number of citations: 2 central.bac-lac.gc.ca

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